

# Synthesis of 2-Iodo-5-methylbenzoic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Iodo-5-methylbenzoic acid

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This in-depth technical guide details the synthesis of **2-iodo-5-methylbenzoic acid** from 5-methyl-anthranilic acid. The described methodology is a robust and well-established procedure primarily involving a diazotization reaction followed by iodination, a variant of the Sandmeyer reaction. This document provides detailed experimental protocols, quantitative data, and visual representations of the chemical pathway and experimental workflow to support research and development in medicinal chemistry and organic synthesis. **2-iodo-5-methylbenzoic acid** is a valuable building block in the synthesis of more complex organic molecules and active pharmaceutical ingredients.[1]

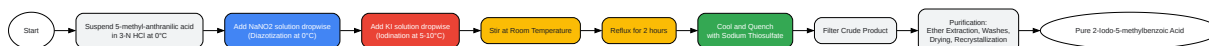
## Reaction Principle and Mechanism

The synthesis proceeds in two primary stages. The first is the diazotization of the primary aromatic amine, 5-methyl-anthranilic acid. In the presence of a strong acid, typically hydrochloric acid, and a cold solution of sodium nitrite, the amino group is converted into a diazonium salt.[2][3] This intermediate is generally unstable and is prepared in situ at low temperatures (0-5 °C) to prevent decomposition.[4]

The second stage involves the substitution of the diazonium group with iodine. This is achieved by introducing a solution of potassium iodide. The diazonium salt acts as a good leaving group (as nitrogen gas), facilitating the nucleophilic substitution by the iodide ion to form the final product, **2-iodo-5-methylbenzoic acid**.[2]

## Experimental Workflow

The overall experimental process, from starting material to purified product, is outlined below. The workflow encompasses the initial reaction setup, the core synthesis steps, and the subsequent purification procedures.



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Caption: Experimental workflow for the synthesis of **2-iodo-5-methylbenzoic acid**.

## Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods.<sup>[5][6]</sup>

Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity
5-Methyl-anthranilic acid	151.16	20 g
3-N Hydrochloric acid	-	200 ml
Sodium nitrite (NaNO <sub>2</sub> )	69.00	10 g
Potassium iodide (KI)	166.00	26.5 g
Sodium thiosulfate (Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub> )	158.11	~5 g
Diethyl ether	-	As needed
Sodium sulfate (Na <sub>2</sub> SO <sub>4</sub> )	142.04	As needed
Ligroin	-	As needed
Water	18.02	As needed

#### Procedure:

- Preparation of the Diazonium Salt:
  - In a suitable reaction vessel, suspend 20 g of 5-methyl-anthranilic acid in 200 ml of 3-N hydrochloric acid.
  - Cool the suspension to 0 °C in an ice bath with constant stirring.
  - Prepare a solution of 10 g of sodium nitrite in 20 ml of water.
  - Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained at 0 °C.
  - After the addition is complete, continue stirring the mixture at 0 °C for an additional 25 minutes.
- Iodination:
  - Prepare a solution of 26.5 g of potassium iodide in 30 ml of 3-N hydrochloric acid and 30 ml of water.
  - Add this potassium iodide solution dropwise to the diazonium salt mixture, allowing the temperature to rise to 5-10 °C.
  - Once the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
- Reaction Completion and Work-up:
  - Heat the reaction mixture to reflux and maintain for 2 hours.
  - Cool the mixture and add sodium thiosulfate (approximately 5 g) until the yellow color of excess iodine disappears.<sup>[5]</sup>
  - The solid crystalline **2-iodo-5-methylbenzoic acid** will precipitate.

- Collect the crude product by vacuum filtration and wash it with water until the filtrate is neutral.[5]
- Purification:
  - Dissolve the crude acid in diethyl ether.
  - Wash the ether solution thoroughly with a saturated aqueous solution of sodium thiosulfate, followed by water.
  - Dry the ether layer over anhydrous sodium sulfate.
  - Filter off the drying agent and evaporate the ether to yield the crude product as light-brown crystals.[5]
  - For further purification, recrystallize the crude product from ligroin to obtain pure **2-iodo-5-methylbenzoic acid**.[1]

## Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Appearance
5-Methyl-anthranilic acid	82-24-6	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	151.16	-
2-Iodo-5-methylbenzoic acid	52548-14-8	C <sub>8</sub> H <sub>7</sub> IO <sub>2</sub>	262.04	White to light-brown solid

Table 2: Reaction and Product Characteristics

Parameter	Value	Reference
Yield	85%	[6]
Melting Point (Crude)	100-112 °C	[5]
Melting Point (Pure)	112-113 °C	[1]
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) δ (ppm)	7.91 (d, J=8.2 Hz, 1H), 7.84 (d, J=1.8 Hz, 1H), 7.02 (dd, J=8.2, 1.8 Hz, 1H), 2.36 (s, 3H)	[6]

## Chemical Reaction Pathway

The chemical transformation from 5-methyl-anthranilic acid to **2-iodo-5-methylbenzoic acid** via the diazonium salt intermediate is depicted below.

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